molecular formula C3H11NO3Si B1200181 (3-Aminopropyl)silanetriol CAS No. 58160-99-9

(3-Aminopropyl)silanetriol

Cat. No.: B1200181
CAS No.: 58160-99-9
M. Wt: 137.21 g/mol
InChI Key: JTXUAHIMULPXKY-UHFFFAOYSA-N
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Description

Overview of Aminoalkoxysilane Chemistry in Scientific Research

Aminoalkoxysilanes are a class of organosilicon compounds that feature both an amino group and a hydrolyzable alkoxy group attached to a silicon atom. This dual functionality allows them to act as molecular bridges between organic and inorganic materials. The alkoxy groups can be hydrolyzed to form silanol (B1196071) groups, which can then condense with other silanols or react with hydroxyl groups on the surface of inorganic substrates like glass and metal oxides, forming stable siloxane bonds (Si-O-Si). Simultaneously, the amino group provides a reactive site for interaction with organic polymers and biomolecules.

This unique capability has made aminoalkoxysilanes indispensable in materials science for enhancing adhesion between dissimilar materials, in biotechnology for immobilizing enzymes and antibodies on surfaces, and in medicine for developing drug delivery systems. smolecule.com The reactivity and surface modification potential of aminoalkoxysilanes are influenced by the nature of the amine (primary, secondary, or tertiary) and the number of amine groups present. acs.org

Fundamental Significance of (3-Aminopropyl)silanetriol's Bifunctional Nature

This compound, often derived from the hydrolysis of its precursor (3-Aminopropyl)triethoxysilane (APTES), is a prime example of a bifunctional molecule. Its structure consists of a propyl chain linking a reactive amino group (-NH2) and a silanetriol group (-Si(OH)3).

The silanetriol group is hydrophilic and can form strong covalent bonds with inorganic substrates that possess surface hydroxyl groups, such as silica (B1680970), glass, and metal oxides. This interaction is fundamental to its role as a surface modifier. The amino group , on the other hand, is a versatile functional group that can participate in a variety of chemical reactions. It can form covalent bonds with organic molecules, including polymers and biomolecules like proteins and DNA. smolecule.com This dual reactivity allows this compound to effectively couple organic and inorganic materials, a property that is highly sought after in numerous advanced applications.

Role of this compound as a Key Coupling and Surface Modifying Agent in Contemporary Research

The ability of this compound to modify surfaces and couple different materials has made it a key player in various research areas.

In materials science , it is widely used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers in composites. gelest.com This leads to materials with enhanced mechanical properties and durability. gelest.com It is also used in the formulation of adhesives, coatings, and sealants. gelest.com

In the realm of biotechnology and medicine , this compound is instrumental in the functionalization of surfaces for biosensors and biochips. By creating an amine-terminated surface, it allows for the covalent attachment of biomolecules, which is crucial for detecting and studying biomolecular interactions. smolecule.com Furthermore, it is being explored for its potential in drug delivery systems, where it can be used to functionalize nanoparticles for targeted drug delivery and controlled release. smolecule.com Research has also shown its utility in modifying cell culture substrates to promote cell adhesion and growth.

The table below summarizes some of the key research applications of this compound.

Application AreaSpecific UseResearch Finding
Advanced Materials Adhesion promoter in compositesEnhances the bonding between organic polymers and inorganic substrates like glass and metals.
Surface modifier for coatingsImproves the mechanical properties and durability of coatings. gelest.com
Biotechnology Surface functionalization for biosensorsCovalently bonds to proteins, enzymes, and antibodies for the development of sensitive biosensors.
Cell culture substratesModifies surfaces to promote cell adhesion and growth, influencing cellular behavior.
Medicine Drug delivery systemsFunctionalizes nanoparticles to improve drug loading and facilitate targeted delivery. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trihydroxysilylpropan-1-amine
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InChI

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2
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InChI Key

JTXUAHIMULPXKY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CN)C[Si](O)(O)O
Source PubChem
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Molecular Formula

C3H11NO3Si
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Related CAS

68400-07-7
Record name Silanetriol, (3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7069233
Record name (3-Aminopropyl)silanetriol
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Molecular Weight

137.21 g/mol
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Physical Description

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS]
Record name Silanetriol, 1-(3-aminopropyl)-
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CAS No.

58160-99-9, 29159-37-3, 68400-07-7
Record name 3-Aminopropyltrihydroxysilane
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Record name 3-Aminopropyltrihydroxysilane
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Record name 1-Propanamine, 3-(triethoxysilyl)-, homopolymer
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Record name Silanetriol, 1-(3-aminopropyl)-
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Record name Silanetriol, (3-aminopropyl)-, homopolymer
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Record name (3-Aminopropyl)silanetriol
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Record name (3-aminopropyl)silanetriol
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Record name SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER
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Record name 3-AMINOPROPYLTRIHYDROXYSILANE
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Synthesis and Polymerization Pathways of 3 Aminopropyl Silanetriol

Hydrolysis and Condensation Reactions of (3-Aminopropyl)silanetriol Precursors

This compound is primarily synthesized through the hydrolysis of its alkoxysilane precursors, most commonly (3-Aminopropyl)triethoxysilane (APTES). nih.gov This process involves the substitution of the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) in the presence of water, releasing ethanol (B145695) as a byproduct. nih.gov The reaction is a classic SN2-type mechanism at the silicon center. google.com

The hydrolysis reaction is influenced by several factors, including pH, water-to-silane ratio, and the presence of catalysts. researchgate.netmdpi.com Both acidic and basic conditions can catalyze the hydrolysis, with the reaction rate being slowest at a neutral pH of 7. cfmats.com The amine group within the aminopropyl chain can itself act as an intramolecular catalyst, accelerating the hydrolysis of the siloxane bonds. nih.govnih.gov

Following hydrolysis, the resulting silanol (B1196071) groups are unstable and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). nih.govdtic.mil This condensation can occur between two this compound molecules or between a silanetriol molecule and a hydroxylated surface. nih.gov The condensation process is also pH-dependent and is a critical step in the formation of larger oligomeric and polymeric structures. dtic.mil

Table 1: Factors Influencing Hydrolysis of this compound Precursors

Factor Effect on Hydrolysis Rate Notes
pH Slowest at neutral pH (7); accelerated by acid or base. cfmats.com The amine group can act as an internal catalyst. nih.govnih.gov
Water/Silane (B1218182) Ratio Increasing water content generally increases the rate up to a certain point. mdpi.com A stoichiometric ratio of 3 moles of water per mole of APTES is needed for complete hydrolysis. researchgate.net
Catalysts Acids (e.g., HCl, acetic acid) and bases (e.g., ammonia) accelerate the reaction. mdpi.com Catalyst choice can influence the balance between hydrolysis and condensation.
Temperature Higher temperatures generally increase the reaction rate. cfmats.com Can also increase the risk of uncontrolled condensation.
Solvent Polar solvents facilitate hydrolysis. acs.org Toluene can lead to the formation of multilayers. acs.org
Concentration Higher concentrations of the silane precursor can increase the hydrolysis rate. cfmats.com Also increases the rate of self-polymerization. cfmats.com

Oligomeric and Polymeric Species Formation from this compound

The condensation of this compound monomers leads to the formation of a variety of oligomeric and polymeric species. oecd.org These can range from simple dimers and cyclic structures to larger, more complex three-dimensional networks. researchgate.net The resulting structures are often referred to as polysilsesquioxanes. The homopolymer of this compound is a recognized substance with its own CAS number. epa.govchemicalbook.comchembk.com

The molecular weight and architecture of the resulting polymers are highly dependent on the reaction conditions. dtic.mil In aqueous solutions, this compound is typically present as oligomers, with the monomeric form existing only at very low concentrations (below 5%). gelest.comchinacouplingagents.com These oligomers can be linear or branched. researchgate.net

Factors Governing Degree of Polymerization and Chain Length Distribution

Several factors influence the extent of polymerization and the distribution of polymer chain lengths. The concentration of the silanetriol in solution is a primary determinant; higher concentrations favor the formation of larger, water-insoluble polymeric resins, while lower concentrations favor smaller, low-molecular-weight oligomers. oecd.org

The pH of the solution plays a critical role. While acidic conditions promote hydrolysis, they can also lead to more controlled condensation, whereas basic conditions can cause rapid and uncontrolled polymerization, leading to gel formation. google.com The presence of non-hydrolyzable organic groups, like the aminopropyl group, can introduce steric hindrance that limits the formation of highly cross-linked structures, favoring the formation of linear chains and cyclic species. researchgate.net

Controlled Homopolymerization and Copolymerization Strategies of this compound

Achieving controlled polymerization of this compound is crucial for tailoring the properties of the final material. Strategies to control homopolymerization often involve careful manipulation of reaction parameters such as pH, temperature, and monomer concentration. For instance, using a buffered system can help maintain a pH that balances the rates of hydrolysis and condensation, preventing premature gelation.

Copolymerization of this compound with other silanes or monomers offers a versatile approach to creating materials with specific functionalities. For example, co-condensation with tetraethoxysilane (TEOS) is a common method for synthesizing amino-functionalized silica (B1680970) particles. acs.org The ratio of the comonomers can be adjusted to control the density of amino groups on the particle surface. acs.org Another example is the copolymerization with stearyl alcohol and epichlorohydrin (B41342) to create adsorbents for specific applications. researchgate.net

Synthetic Methodologies for Tailored Material Architectures Incorporating this compound

The ability to form covalent bonds with both organic and inorganic materials makes this compound a valuable building block for creating tailored material architectures. It is widely used as a coupling agent to improve adhesion between polymers and inorganic substrates like glass and metals. smolecule.comsioresin.com

One common application is the surface modification of materials. For instance, glass or silica surfaces can be functionalized with this compound to introduce amino groups, which can then be used for further reactions, such as attaching biomolecules for biosensor applications. nih.govresearchgate.net The process typically involves immersing the substrate in a solution of the silane. acs.org

This compound is also used in the synthesis of more complex structures like foams and nanoparticles. Lightweight organosilica foams can be created by the controlled condensation of aminosilane (B1250345) in the presence of cellulose (B213188) nanofibrils. rsc.org In another application, it is used to functionalize mesoporous bioactive glasses for drug delivery systems. The synthesis of aminosilane monomers, oligomers, and polymers can also be achieved through Si-N dehydrocoupling catalysis, offering a more sustainable alternative to traditional methods that use chlorosilanes. rsc.org

Interfacial Chemistry and Surface Functionalization Mechanisms of 3 Aminopropyl Silanetriol

Covalent Bond Formation with Inorganic Substrates

The primary mechanism by which (3-Aminopropyl)silanetriol anchors to inorganic surfaces is through the formation of robust covalent bonds. This process is largely driven by the reactivity of its silanetriol group with various inorganic materials, particularly those rich in hydroxyl groups.

Silanol (B1196071) Condensation Reactions with Metal Oxides and Siliceous Surfaces

This compound readily undergoes condensation reactions with metal oxides and siliceous surfaces. google.com The silanol (-Si-OH) groups of APS react with the hydroxyl groups present on these inorganic substrates, such as silica (B1680970) (SiO₂), titania, and alumina, to form stable siloxane (Si-O-Si) bonds. atamanchemicals.comgelest.com This reaction involves the elimination of water molecules and results in the covalent grafting of the APS molecule onto the surface.

The process is often initiated by the hydrolysis of a precursor, (3-aminopropyl)triethoxysilane (APTES), to yield the more reactive this compound. google.comnih.gov The resulting silanetriol can then condense with surface hydroxyls. google.com The extent of this condensation and the resulting surface coverage can be influenced by factors such as reaction time, temperature, and the concentration of the silane (B1218182) solution. bioforcenano.com In some cases, lateral polymerization between adjacent adsorbed silane molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface. bioforcenano.comresearchgate.net

Substrate TypeBonding MechanismResulting Linkage
Metal Oxides (e.g., TiO₂, Al₂O₃)Condensation ReactionMetal-O-Si
Siliceous Surfaces (e.g., SiO₂, glass)Condensation ReactionSi-O-Si

Interaction Mechanisms with Surface Hydroxyl Groups

The interaction between this compound and surface hydroxyl groups is a critical step in the functionalization process. The surface of materials like silica is typically populated with different types of silanol groups: isolated, vicinal (bridged by a hydrogen bond), and geminal (two hydroxyls on one silicon atom). sci-hub.se this compound can interact with these surface hydroxyls through both hydrogen bonding and subsequent covalent bond formation via condensation. researchgate.netsci-hub.se

Initially, the silanol groups of APS can form hydrogen bonds with the surface hydroxyls, facilitating the adsorption of the molecule onto the substrate. researchgate.net Following this initial interaction, the condensation reaction proceeds, leading to the formation of strong, covalent siloxane bonds. sci-hub.se The reactivity and density of the surface hydroxyl groups play a significant role in determining the efficiency of the grafting process. mdpi.com

Role of the Amino Functionality in Surface Reactivity

The terminal amino (-NH₂) group of this compound is pivotal for subsequent surface functionalization, providing a reactive site for the attachment of a wide array of organic and biological molecules. sci-hub.se

Reactions for Further Functionalization with Organic Moieties

Once the APS is anchored to an inorganic substrate, its exposed amino group serves as a versatile chemical handle for further reactions. This allows for the covalent attachment of various organic molecules, a critical step in the fabrication of biosensors, chromatography materials, and other advanced functional surfaces. taylorandfrancis.com For instance, the amino group can react with molecules containing carboxylic acid groups, aldehydes, or epoxides. atamanchemicals.com A common strategy involves using a bifunctional linker molecule, such as glutaraldehyde (B144438), to connect the amino-functionalized surface to biomolecules like antibodies or enzymes. researchgate.nettaylorandfrancis.com

Amide Bond Formation on Polymeric Substrates

The amino group of this compound can participate in amide bond formation, a fundamental reaction in organic and biochemistry. unimi.it This is particularly relevant when functionalizing polymeric substrates that possess carboxylic acid groups. The reaction between the amine of APS and the carboxyl group of the polymer, often facilitated by a coupling agent, results in a stable amide linkage. researchgate.net This strategy is employed to enhance the adhesion between inorganic fillers and polymer matrices in composite materials. smolecule.com

Non-Covalent Interactions at Interfaces Mediated by this compound

Hydrogen Bonding Contributions

This compound (APST) possesses both amine (-NH₂) and silanetriol (-Si(OH)₃) functional groups, which are capable of acting as both hydrogen bond donors and acceptors. This dual nature allows APST to engage in complex hydrogen bonding networks at interfaces, significantly influencing its adsorption and the structure of the resulting film. pageplace.dempg.de Spectroscopic studies have indicated that hydrogen bonding is a key mechanism in the deposition of aminosilanes, particularly in anhydrous conditions. researchgate.net

The silanol groups of APST can form hydrogen bonds with hydroxyl groups present on substrates like silica, metal oxides, and other hydroxylated surfaces. pageplace.denih.gov Simultaneously, the terminal amine group can also participate in hydrogen bonding. researchgate.net These interactions are not limited to the substrate; APST molecules can form intermolecular hydrogen bonds with each other, leading to the formation of oligomeric structures both in solution and on the surface. ccl.net The extent of these interactions is influenced by factors such as the presence of water, which can compete for hydrogen bonding sites and affect the density of the deposited film. researchgate.net The interplay of these hydrogen bonds is a critical factor in the initial physisorption step, which often precedes the formation of more permanent covalent bonds. researchgate.net Research on various systems has highlighted that hydrogen bonding can be a pivotal attractive force in the adsorption process. researchgate.net

The strength and nature of these hydrogen bonds can influence the kinetics of proton-coupled electron transfer (PCET) reactions at the interface. dicp.ac.cn The local proton activity, modulated by the hydrogen-bonding environment, can significantly impact reaction rates. dicp.ac.cn While direct studies on APST's influence on PCET kinetics are specific, the principles derived from studies on similar interfaces with hydrogen-bonding capabilities suggest a significant role for APST in modulating interfacial reactivity. dicp.ac.cnnsf.gov

Electrostatic Interactions and Surface Charge Modification

The amine group of this compound has a pKa of approximately 10.5, meaning it is protonated and positively charged (-NH₃⁺) under neutral and acidic pH conditions. This positive charge is a primary driver for electrostatic interactions with negatively charged surfaces. Many relevant substrates, such as silica and certain metal oxides, exhibit a negative surface charge (deprotonated silanol or metal hydroxyl groups) at pH values above their isoelectric point. This creates a strong electrostatic attraction between the protonated APST and the substrate, facilitating its adsorption. researchgate.net

The ability to control surface charge is critical for various applications. In biomaterials, a positive surface charge can promote the adhesion and proliferation of certain cell types. smolecule.com Conversely, in other applications, this charge can be used to electrostatically bind negatively charged molecules, such as DNA or specific proteins. The electrostatic interaction is not static and is highly dependent on the pH of the surrounding environment, which dictates the protonation state of both the APST amine group and the surface hydroxyl groups of the substrate. nih.gov This pH-dependent charge allows for tunable surface properties.

ParameterValue/ObservationReference(s)
Amine Group pKa~10.5
Surface Charge (Post-APST)Positive (in acidic/neutral pH) smolecule.comtaylorandfrancis.com
Interaction with Negative SurfacesStrong electrostatic attraction researchgate.net
Zeta Potential ShiftPositive shift after functionalization nih.govnih.gov

Van der Waals Forces in Interfacial Adhesion

Although individually weaker than other forces, the cumulative effect of Van der Waals interactions can be significant, especially in densely packed monolayers. researchgate.net The initial, irreversible adsorption of a monolayer of similar silanes on a metal surface has been attributed to Van der Waals forces before the development of covalent bonds in the presence of water. mdpi.com These forces are particularly relevant in the interaction of the non-polar propyl chain of APST with less polar or hydrophobic surfaces. raajournal.com

Controlled Surface Grafting and Layer Formation Strategies

Post-Grafting Methodologies

Post-grafting, also known as post-synthesis functionalization, is a widely used strategy for modifying surfaces with this compound. This method involves the synthesis of the substrate material first (e.g., mesoporous silica nanoparticles, silicon wafers), followed by a separate reaction step to attach the APST molecules to the pre-formed surface. mdpi.comnih.gov

A typical post-grafting procedure involves dispersing the substrate material in a suitable solvent, often an alcohol like ethanol (B145695), to which APST (or its precursor, (3-aminopropyl)triethoxysilane, APTES, which hydrolyzes in-situ to APST) is added. mdpi.com The reaction is often carried out at elevated temperatures (e.g., 70-80°C) for several hours to promote the condensation reaction between the silanol groups of APST and the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. mdpi.com

The key advantage of the post-grafting method is that it preserves the morphology and structural integrity of the substrate, which is crucial for materials like precisely structured mesoporous silica. rsc.org However, a potential drawback is that the diffusion of the silane molecules into complex porous structures can be limited, potentially leading to a higher concentration of functional groups near the pore entrances. rsc.org The efficiency and thickness of the grafted layer are influenced by several parameters, including reaction time, temperature, and the concentration of the silane solution. nih.gov Optimization of these parameters is essential to achieve a stable and uniform functional layer. nih.gov

MethodDescriptionKey ParametersAdvantagesDisadvantagesReference(s)
Post-Grafting Substrate is synthesized first, then reacted with APST/APTES in solution.Temperature, Time, Concentration, SolventPreserves substrate morphology.Potential for non-uniform grafting in pores. mdpi.comnih.govrsc.org

In-Situ Functionalization Approaches

In-situ functionalization, or the co-condensation method, involves the introduction of the silane coupling agent during the synthesis of the substrate material itself. nih.gov For example, in the synthesis of mesoporous silica, (3-aminopropyl)triethoxysilane (APTES), the precursor to APST, is added to the reaction mixture containing the primary silica source (like tetraethyl orthosilicate, TEOS) and a structure-directing template. nih.gov As the silica network forms through hydrolysis and condensation, the APTES molecules are incorporated directly into the material's framework.

This approach can lead to a more homogeneous distribution of the aminopropyl functional groups throughout the bulk of the material, rather than just on the surface. nih.gov The simultaneous grafting of multiple types of silanes can also be achieved using this method to create multifunctional surfaces. nih.govresearchgate.net For instance, APST has been co-grafted with phosphonate-based silanes to create pseudo-zwitterionic surfaces that exhibit reduced protein adsorption. nih.gov

Applications of 3 Aminopropyl Silanetriol in Materials Science and Engineering

Advanced Composites and Adhesives Research

In the realm of advanced composites and adhesives, (3-Aminopropyl)silanetriol is instrumental in improving the interaction between dissimilar materials. Its application is a key strategy for developing high-performance materials with enhanced mechanical properties and long-term stability.

This compound significantly enhances the interfacial adhesion between organic polymers and inorganic reinforcements or substrates. The silanetriol end of the molecule hydrolyzes to form silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic materials like glass fibers, silica (B1680970), and other mineral fillers, forming stable covalent Si-O-Si bonds. sci-hub.seresearchgate.net Concurrently, the aminopropyl group at the other end of the molecule is available to react or physically entangle with the organic polymer matrix, such as epoxy, polyurethane, or acrylic resins. gelest.comntnu.no This molecular bridge effectively couples the two phases, leading to improved stress transfer from the polymer matrix to the reinforcing filler. researchgate.netmdpi.com

Table 1: Effect of Aminosilane (B1250345) Treatment on Interfacial Adhesion
Composite SystemSilane (B1218182) TreatmentAdhesion Improvement MetricResultReference
S-2 Glass/Epoxy(3-Aminopropyl)trimethoxysilane (precursor to APST)Interfacial Shear Strength (IFSS)25-36% increase over unsized fibers digitallibrarynasampe.org
Glass Fiber Fabric/EpoxyAminosilane-functionalized Graphene OxideInterlaminar Shear Strength28% improvement researchgate.net
Flexographic Ink on PET Film1.5% (3-Aminopropyl)triethoxysilaneBonding Strength~102% increase researchgate.netmdpi.com

A direct consequence of the enhanced interfacial adhesion provided by this compound is the significant improvement in the mechanical performance of composite materials. By ensuring efficient stress transfer between the matrix and the reinforcement, the silane coupling agent allows the composite to withstand higher loads and resist deformation more effectively. researchgate.netresearchgate.net

Numerous studies have quantified the impact of aminosilane treatment on the mechanical properties of various composites. For example, in kenaf fiber-reinforced PLA/PBAT composites, modification with an aminosilane resulted in substantial increases in tensile strength, flexural strength, and impact strength. scispace.com Similarly, basalt fiber-reinforced acrylonitrile-butadiene-styrene (ABS) composites showed improved flexural strength and modulus with aminosilane treatment. researchgate.net The incorporation of this compound into an epoxy matrix with woven basalt fibers and a 3D carbon felt foam core led to a remarkable increase in both flexural and tensile strengths compared to the pure epoxy. researchgate.net These findings underscore the critical role of this compound in unlocking the full potential of reinforcing fibers and fillers in composite materials. mdpi.combohrium.comresearcher.life

Table 2: Enhancement of Mechanical Properties in Composites with Aminosilane Treatment
Composite MaterialSilane TreatmentPropertyImprovementReference
Kenaf fiber/PLA-PBAT2% (3-Aminopropyl)trimethoxysilane (precursor to APST)Tensile Strength42.46% increase scispace.com
Kenaf fiber/PLA-PBAT2% (3-Aminopropyl)trimethoxysilane (precursor to APST)Flexural Strength62.71% increase scispace.com
Basalt fiber/ABS(3-Aminopropyl)triethoxysilane (precursor to APST)Flexural Strength & ModulusHighest improvement among tested silanes researchgate.net
3D Carbon felt/Woven basalt fiber/Epoxy(3-Aminopropyl)triethoxysilane (precursor to APST)Flexural Strength298.1% increase vs. pure epoxy researchgate.net
3D Carbon felt/Woven basalt fiber/Epoxy(3-Aminopropyl)triethoxysilane (precursor to APST)Tensile Strength353.8% increase vs. pure epoxy researchgate.net

Effective dispersion of fillers within a polymer matrix is paramount for achieving uniform material properties and maximizing the reinforcing effect. mdpi.com this compound plays a crucial role in this by modifying the surface of inorganic fillers, making them more compatible with the organic polymer matrix. gelest.com The silane treatment reduces the natural tendency of filler particles, such as silica nanoparticles, to agglomerate due to their high surface energy. nih.govamericanelements.com By rendering the filler surface more organophilic, the silane promotes a more homogeneous distribution of the filler throughout the matrix. researchgate.netresearchgate.net

This improved dispersion enhances matrix reinforcement in several ways. Firstly, it ensures that there are no large filler agglomerates that can act as stress concentration points and initiate material failure. Secondly, the uniform distribution of fillers provides a more consistent and effective network for load distribution. nih.gov The strong interfacial bond created by the silane coupling agent further contributes to the reinforcement by ensuring that the filler particles are well-integrated into the polymer matrix. researchgate.net Morphological studies, such as those using scanning electron microscopy (SEM), have confirmed that aminosilane treatment leads to better filler dispersion and improved interfacial adhesion, which are directly linked to the enhanced mechanical properties of the resulting composites. sci-hub.sescispace.com

The increasing demand for environmentally friendly materials has driven the development of waterborne adhesives and sealants, which minimize the emission of volatile organic compounds (VOCs). This compound is particularly well-suited for these applications as it is an aminosilane prehydrolyzate, making it compatible with aqueous systems. gelest.comchinacouplingagents.com In waterborne formulations, it acts as a highly effective adhesion promoter, enhancing the bond between the adhesive or sealant and the substrate. researchgate.nethbfullerproducts.comtappi.org

When added to water-based systems like acrylics or polyurethanes, this compound can improve a range of properties. matec-conferences.org It has been shown to reduce the viscosity of the system, which can improve its applicability. chinacouplingagents.com Furthermore, it enhances pigment dispersion, leading to more uniform and stable formulations. chinacouplingagents.com Most importantly, it significantly boosts the adhesion of the waterborne product to various surfaces, including challenging substrates. researchgate.netadvpolymer.com This is crucial for the performance and durability of waterborne adhesives and sealants in demanding applications. The use of this compound in these formulations helps to bridge the performance gap that can sometimes exist between waterborne and solvent-based systems. mdpi.com

Surface Modification of Inorganic Materials

The ability of this compound to form robust bonds with inorganic surfaces makes it a valuable tool for the surface modification of materials like glass and ceramics. By altering the surface chemistry of these materials, their compatibility and bonding with other substances can be dramatically improved.

Treating the surfaces of glass and ceramics with this compound is a common and effective method for enhancing their bonding to organic materials such as polymers and adhesives. soton.ac.ukbohrium.com The silanetriol groups of the molecule react with the hydroxyl groups present on the glass or ceramic surface, forming a durable covalent siloxane linkage. nih.gov This process creates a new surface that is functionalized with aminopropyl groups, which are reactive towards a wide range of organic resins. nih.gov

This surface modification is critical in numerous applications. For example, in the fabrication of fiber-reinforced composites, treating glass fibers with aminosilanes is a standard practice to ensure strong adhesion to the polymer matrix. researchgate.net In the field of dentistry, silane coupling agents are used to promote the adhesion of resin cements to ceramic restorations. researchgate.net The treatment of glass slides with aminosilanes is also a fundamental step in many biomedical applications for the immobilization of biomolecules. nih.gov The hydrolytic stability of the bond formed by this compound, particularly when applied from aqueous solutions, ensures the long-term performance of the modified glass and ceramic surfaces. nih.gov

Table 3: Impact of Aminosilane Surface Treatment on Bonding to Glass and Ceramics
SubstrateTreatmentApplicationObserved EffectReference
Porous Glass(3-Aminopropyl)triethoxysilane (in aqueous solution)Enzyme ImmobilizationFormation of a hydrolytically stable monolayer of aminopolysiloxane nih.gov
Glass Surfaces(3-Aminopropyl)triethoxysilane (vapor-phase deposition)BioconjugationHigher number of accessible amino groups compared to solution deposition nih.gov
Ceramic MembranesFluoroalkylsilaneMembrane DistillationIncreased hydrophobicity and suitability for DCMD application doi.orginformahealthcare.com

Functionalization of Metal Surfaces for Improved Compatibility

This compound and its precursors, such as (3-Aminopropyl)triethoxysilane (APTES), are widely employed as adhesion promoters to enhance the compatibility and bonding between metal surfaces and polymeric materials. The silanol groups of this compound can form strong, covalent Si-O-Metal bonds with the hydroxyl groups present on the surface of various metals like aluminum, steel, and zinc. This creates a durable inorganic interface. The upward-facing aminopropyl groups are then available to react or physically entangle with a polymer matrix, significantly improving interfacial adhesion.

This enhanced adhesion is critical in numerous applications, including the manufacturing of composites, coatings, and adhesive joints. Research has shown that treating metal surfaces with aminosilanes can substantially increase the load-bearing capacity of metal-polymer adhesive joints. The presence of the amine functionality not only provides a reactive site for covalent bonding with polymer resins like epoxies but also improves the wetting characteristics of the metal surface, ensuring a more uniform and robust bond. Studies have demonstrated that this surface treatment can transform a weak adhesive interface into a strong, cohesive one, capable of withstanding significant mechanical stress and environmental exposure.

A key mechanism behind this improved compatibility is the formation of a stable, chemically-grafted silane layer on the metal. This layer acts as a transitional zone, bridging the chemical dissimilarity between the rigid, inorganic metal and the flexible, organic polymer. The result is a more durable and reliable composite material with enhanced performance characteristics.

Modification of Silica-based Materials (e.g., Aerogels, Nanoparticles)

The surface of silica-based materials, such as aerogels and nanoparticles, is rich in silanol (Si-OH) groups, making them ideal candidates for modification with this compound. The silanol groups of the silane readily condense with those on the silica surface, forming stable siloxane (Si-O-Si) bonds. This process grafts the aminopropyl functionality onto the material's surface, fundamentally altering its chemical and physical properties.

The modification of silica aerogels with aminosilanes is a common strategy to enhance their functionality for various applications, including as adsorbents for environmental pollutants. The introduction of amino groups increases the aerogel's affinity for specific contaminants like heavy metals and organic dyes. For instance, research has shown that silica aerogels modified with this compound exhibit significantly improved adsorption capacities for heavy metal ions such as copper and lead from aqueous solutions.

Similarly, silica nanoparticles are frequently functionalized with (3-aminopropyl)triethoxysilane (APTES), the precursor to this compound. This surface modification is crucial for a range of applications, from biomedical uses to fillers in polymer composites. The amino groups can reverse the surface charge of the nanoparticles and serve as a coupling agent for attaching other molecules. However, the stability of this functionalization can be influenced by the location of the amino groups on or within the nanoparticle structure, affecting properties like dissolution behavior.

A primary consequence of modifying silica-based materials with this compound is the ability to control their surface wettability. The inherent hydrophilicity of silica, due to the abundance of surface silanol groups, can be tailored by introducing the aminopropyl groups.

The amino-functionalized surface is generally hydrophilic. However, the degree of hydrophilicity can be precisely controlled. Furthermore, the grafted amino groups can serve as a platform for subsequent chemical reactions to introduce hydrophobic functionalities. This allows for a switchable or tunable surface wettability. For example, the amino-functionalized surface can be further reacted with long-chain alkyl halides or other hydrophobic molecules to render the silica surface hydrophobic or even superhydrophobic.

This control over wettability is critical for many applications. In enhanced oil recovery, for instance, modifying the surface of silica nanoparticles can alter the wettability of reservoir rock, improving oil displacement efficiency. Studies have investigated the effect of APTES-modified silica nanoparticles on the water contact angle of surfaces, demonstrating the ability to tune the surface from oil-wet to water-wet. The precise control over surface properties is a key advantage of using this compound in the modification of silica-based materials.

Wettability of Surfaces Modified with Aminosilanes

SubstrateSilane TreatmentResulting PropertyWater Contact Angle (°)Reference
GlassAPTESHydrophilic~50-68 mdpi.com
Oleophilic Core SliceKH550 (APTES)More Water-Wet42.6 cfmats.com
Oleophilic Core SliceKH550-SNP/SDBS CompositeSignificantly More Water-Wet36.5 cfmats.com
Silica AerogelMTMS/KH-570Hydrophobic123 cityu.edu.hk

Coatings and Protective Layers Research

This compound plays a crucial role in the development of advanced coatings and protective layers due to its ability to enhance adhesion and incorporate additional functionalities. Its application in this field is driven by the need for durable, high-performance coatings that can protect underlying substrates from environmental degradation.

One of the most significant applications of this compound in coatings is the enhancement of corrosion resistance on metallic substrates. Silane-based coatings are considered an environmentally friendly alternative to traditional chromate (B82759) conversion coatings. When applied to a metal surface, this compound forms a thin, cross-linked polysiloxane film that acts as a barrier to corrosive agents like water and ions.

Research has extensively demonstrated the effectiveness of aminosilane-based coatings in protecting metals such as mild steel and zinc. For example, epoxy coatings doped with silica nanoparticles modified with APTES have shown significantly higher corrosion resistance on zinc substrates compared to unmodified epoxy layers. Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the performance of these coatings. An increase in impedance values, particularly the charge transfer resistance (Rct), indicates enhanced corrosion protection. Studies have shown that coatings formulated with aminosilanes can increase the corrosion resistance of mild steel by several orders of magnitude. The combination of different silanes, such as a mixture of APTES and tetraethylorthosilicate (TEOS), can lead to the formation of more compact and protective films.

Corrosion Resistance of Aminosilane-Modified Coatings

SubstrateCoating SystemCorrosion Resistance ImprovementMeasurement TechniqueReference
Mild Steel(3-aminopropyl) trimethoxysilane (B1233946) cross-linked coating14 times improvementElectrochemical Impedance Spectroscopy (EIS) mdpi.com
ZincEpoxy with APTES-modified SiO2 nanoparticlesHigher corrosion resistance than undoped epoxyEIS and Polarization Curves
Mild SteelMixture of TEOS/APS (70/30)Better corrosion protection than single silanesOpen Circuit Potential (OCP) and EIS

The amine functionality of this compound can be leveraged to create antimicrobial surfaces. While the primary amine itself has limited antimicrobial activity, it serves as a convenient anchor point for attaching potent antimicrobial agents. A common strategy involves the quaternization of the amino group to form quaternary ammonium (B1175870) compounds (QACs). QACs are well-known for their broad-spectrum antimicrobial activity, which arises from their ability to disrupt the cell membranes of bacteria.

By modifying a surface with this compound and subsequently reacting it with an alkyl halide, a covalently bound layer of quaternary ammonium silane is formed. This creates a contact-killing surface that can inactivate microorganisms upon contact without releasing any biocides into the environment, offering a durable and non-leaching antimicrobial solution. Such coatings are of great interest for applications in healthcare settings, food processing equipment, and other areas where microbial contamination is a concern. Research has shown that surfaces coated with quaternary ammonium silanes can significantly reduce the attachment and viability of various bacteria, including both Gram-positive and Gram-negative strains.

Energy Storage Materials Research

Emerging research has identified a promising role for this compound and its precursors in the field of energy storage, particularly in improving the performance and safety of lithium-ion batteries. One area of focus is its use as an electrolyte additive for silicon anodes. Silicon is a highly attractive anode material due to its high theoretical capacity, but it suffers from poor cycle life due to large volume changes during charging and discharging, and thermal instability.

A recent study demonstrated that the addition of 5 wt% of (3-aminopropyl)triethoxysilane (APTES) to a commercial carbonate-based electrolyte significantly enhances the thermal stability of silicon anodes. The research suggests that APTES functions in several ways: it acts as a scavenger for harmful species like PF5 and HF in the electrolyte, it polymerizes in the presence of trace moisture to form a protective network on the electrode surface, and it contributes to the formation of a stable, SiO2-rich solid-electrolyte interphase (SEI) layer. This multifunctional role of APTES leads to a notable reduction in heat generation from the silicon electrode without compromising its charge and discharge capacities. These findings open up new avenues for designing safer and more stable high-energy-density batteries. The use of aminosilanes like APTES can also improve the adhesion of electrode materials to the current collector, further enhancing the mechanical integrity and long-term stability of the battery.

Development of Anode Materials for Lithium-Ion Batteries

This compound, typically formed in situ through the hydrolysis of its precursor (3-Aminopropyl)triethoxysilane (APTES), is a subject of research for enhancing the safety and performance of lithium-ion batteries (LIBs), especially those utilizing silicon (Si) anodes. researchgate.netcityu.edu.hkcityu.edu.hk Silicon stands out as a promising next-generation anode material because it possesses a high theoretical capacity, far exceeding that of conventional graphite (B72142) anodes. researchgate.netsfi.ienrel.gov However, the practical application of silicon anodes is hampered by significant challenges, most notably the massive volume changes that occur during the insertion and removal of lithium ions. researchgate.netresearchgate.netmdpi.com This expansion and contraction leads to structural degradation, electrical contact loss, and the formation of an unstable solid-electrolyte interphase (SEI), ultimately causing rapid capacity fade and poor cycling stability. researchgate.netresearchgate.netmdpi.com

Research into organosilicon compounds like APTES aims to address these stability issues. cityu.edu.hk When used as an electrolyte additive, APTES hydrolyzes to form this compound, which then plays a pivotal role in stabilizing the anode's interface with the electrolyte. cityu.edu.hkcityu.edu.hk Studies have demonstrated that the addition of a small weight percentage of APTES into a standard carbonate-based electrolyte can markedly decrease the heat generated from the silicon electrode during operation, a critical factor for battery safety, without compromising the battery's charge and discharge capacities. cityu.edu.hkcityu.edu.hk

The enhanced thermal stability is attributed to several synergistic functions. The amino group of the molecule is proposed to act as a scavenger for destructive species within the electrolyte, such as phosphorus pentafluoride (PF5) and hydrofluoric acid (HF), thereby preventing the electrolyte's thermal decomposition at higher temperatures. cityu.edu.hkcityu.edu.hk Concurrently, the silanetriol functional groups can undergo polymerization, especially in the presence of trace amounts of moisture, to form a protective network on the electrode's surface. cityu.edu.hkcityu.edu.hk This polymer layer serves as a physical barrier, mitigating detrimental side reactions between the highly reactive lithiated silicon and the electrolyte components. cityu.edu.hk

Moreover, this process facilitates the development of a more robust and stable SEI layer that is rich in silicon dioxide (SiO2). cityu.edu.hkcityu.edu.hk A stable SEI is essential for the long-term cyclability and safety of high-capacity anodes. cityu.edu.hk Beyond its function as an additive, APTES has also been employed as a covalent cross-linking agent during the synthesis of anode materials themselves, for instance, to chemically bond silicon nanoparticles to conductive scaffolds like graphene oxide or carbon nanotubes, which helps to maintain electrical integrity and buffer volume changes. cityu.edu.hk

The following table provides a summary of key research findings regarding the effects of using (3-Aminopropyl)triethoxysilane as an electrolyte additive for silicon anodes.

ParameterObservation with APTES AdditiveMechanism / Benefit
Thermal Stability Significantly reduced heat generation from the Si electrode. cityu.edu.hkcityu.edu.hkFormation of a protective polymer network and a stable, SiO2-rich SEI. cityu.edu.hkcityu.edu.hk
Electrolyte Stability Suppressed decomposition at high temperatures. cityu.edu.hkcityu.edu.hkActs as a PF5/HF scavenger. cityu.edu.hkcityu.edu.hk
Protective Layer Forms a polymer network covering the electrodes. cityu.edu.hkcityu.edu.hkPolymerization of this compound in the presence of moisture. cityu.edu.hkcityu.edu.hk
Cycle Stability Improved capacity retention with cycling. cityu.edu.hkFormation of a more stable SEI surface layer. cityu.edu.hk
Charge/Discharge Capacity No adverse effects on capacity. cityu.edu.hkcityu.edu.hkThe additive primarily enhances stability without hindering core electrochemical processes. cityu.edu.hkcityu.edu.hk

Textile and Leather Science

In textile and leather science, this compound and related aminofunctional silanes are utilized as highly effective surface modifiers, coupling agents, and finishing agents. alfa-chemistry.comnbinno.comsinosil.com The unique bifunctional structure of these molecules, which contains both an organic-reactive amino group and inorganic-reactive silanol groups, allows them to form durable chemical bonds between organic substrates—such as natural or synthetic fibers and leather proteins—and various finishing treatments. nbinno.comsinosil.comnbinno.com This capability is leveraged to impart a wide array of high-performance characteristics to the final products. nctexchem.comdow.com

Within the textile industry, these silanes are applied during the finishing process to enhance fabric properties. nbinno.comzmsilane.com They are known to significantly improve the tactile qualities of textiles, imparting a softer and smoother feel that increases wearer comfort. nbinno.com A treatment with aminofunctional silanes can also confer better wrinkle resistance and improve the dimensional stability of fabrics, which helps garments retain their intended shape and appearance through repeated laundering. nbinno.com Functioning as a molecular bridge or coupling agent, this compound can also improve the adhesion and wash-durability of other functional coatings, such as water-repellent or flame-retardant finishes. nbinno.com Additionally, the presence of amino groups on the fiber surface can enhance dye affinity and fixation, leading to more vibrant and colorfast textiles. nbinno.comnbinno.com

In the leather industry, these silanes are employed in both the tanning and finishing stages of production. nbinno.comelkem.com When introduced during the tanning process, they can facilitate a more uniform and complete penetration of tanning agents into the collagen fiber network of the hide. nbinno.com As a component in finishing coatings, this compound contributes to the enhancement of the leather's mechanical and aesthetic properties. researchandmarkets.comtestextextile.com It can improve abrasion resistance, increase flexibility, and create a smoother surface finish on the final product. nbinno.com These enhancements result in more durable and higher-quality leather goods suitable for demanding applications like footwear, automotive upholstery, and fashion accessories. nbinno.comelkem.com

The table below summarizes the functional improvements imparted by aminofunctional silanes in textile and leather applications.

Application AreaFunctional ImprovementUnderlying Mechanism
Textiles Enhanced Softness & FeelSurface modification of fibers. nbinno.com
Improved Wrinkle ResistanceCross-linking and stabilization of the fiber network. nbinno.com
Better Dye Fixation & AffinityAmino groups provide reactive sites for dye molecules. nbinno.comnbinno.com
Increased Durability of FinishesActs as a coupling agent, improving the adhesion of coatings. nbinno.com
Leather More Uniform TanningImproves penetration of tanning agents. nbinno.com
Enhanced Abrasion ResistanceForms a durable, protective surface layer. nbinno.com
Increased FlexibilityModifies the protein structure of the leather. nbinno.com
Smoother Surface FinishCreates a uniform and smooth coating. nbinno.com

Applications of 3 Aminopropyl Silanetriol in Biomedical Science and Biotechnology

Biomaterial Functionalization for Tissue Engineering

The ability to modify the surface of materials to elicit specific cellular responses is a cornerstone of tissue engineering. APST is frequently employed to functionalize biomaterials, thereby improving their biocompatibility and promoting tissue regeneration. nih.govibcp.fr

Modification of Bioactive Glasses for Bone Tissue Regeneration

Bioactive glasses are a class of materials known for their ability to bond with bone tissue and stimulate its regeneration. frontiersin.org The functionalization of mesoporous bioactive glasses (MBGs) with APST has been shown to be a crucial step in enhancing their therapeutic potential. mdpi.compolito.it This surface modification provides amino groups that can be used for the subsequent grafting of biomolecules.

In one approach, strontium-containing MBGs were functionalized with APST to create an amino-functionalized surface. mdpi.com This process involved reacting the MBGs with APST in an ethanol (B145695) suspension under a nitrogen atmosphere. mdpi.com The resulting amino groups on the surface of the bioactive glass can then be used to anchor therapeutic molecules, such as ICOS-Fc, which can help in modulating the local biological environment to favor bone regeneration. mdpi.com The release of strontium ions from these glasses further stimulates osteogenic responses. mdpi.com

The table below summarizes the functionalization process of bioactive glasses with APST.

StepDescriptionPurpose
1. Bioactive Glass Synthesis Preparation of mesoporous bioactive glasses, often incorporating therapeutic ions like strontium. mdpi.comTo create a base material with inherent bone-bonding and regenerative properties. frontiersin.org
2. APST Functionalization Reaction of the bioactive glass with (3-Aminopropyl)silanetriol in a suitable solvent. mdpi.comTo introduce reactive amino groups onto the surface of the glass particles.
3. Biomolecule Grafting Attachment of specific proteins or other bioactive molecules to the amino-functionalized surface. mdpi.comTo impart additional therapeutic functionalities, such as anti-inflammatory or enhanced osteogenic effects. mdpi.com

This strategy of modifying bioactive glasses with APST highlights a promising pathway for developing advanced biomaterials for bone tissue engineering, aiming to improve healing outcomes, particularly in challenging clinical scenarios. nih.gov

Development of Zwitterionic Surfaces for Reduced Biomolecule Adsorption and Bacterial Adhesion

Unwanted protein adsorption and bacterial adhesion are major challenges for implanted medical devices, often leading to biofouling and infection. acs.orgnih.gov The creation of zwitterionic surfaces, which possess an equal number of positive and negative charges, is an effective strategy to mitigate these issues. acs.orgnih.gov These surfaces strongly bind water, forming a hydration layer that acts as a physical and energetic barrier to prevent the attachment of proteins and bacteria. nih.gov

This compound plays a key role in the development of such surfaces on biomaterials. By co-grafting APST, which provides a positive charge through its amino group, with a compound bearing a negative charge, such as carboxyethylsilanetriol (CES), a zwitterionic surface can be created. nih.gov This approach has been successfully applied to strontium-containing mesoporous bioactive glasses to reduce protein adhesion while maintaining their bioactivity. nih.gov

Research has shown that zwitterionic surfaces can significantly reduce bacterial adhesion, in some cases by up to 99.9% compared to unmodified materials. mdpi.com This makes the strategy highly relevant for developing bioceramic implants for bone regeneration with a reduced risk of infection. mdpi.comsemanticscholar.org

The following table outlines the benefits of zwitterionic surfaces created using APST:

FeatureDescriptionReference
Reduced Protein Adsorption The hydration layer on the zwitterionic surface minimizes the non-specific binding of proteins from biological fluids. nih.govnih.gov
Inhibited Bacterial Adhesion The surface's resistance to protein adsorption subsequently hinders the initial attachment of bacteria, a critical step in biofilm formation. nih.govresearchgate.net
Maintained Biocompatibility Zwitterionic modifications have been shown to be cytocompatible, allowing for normal cell function and tissue integration. mdpi.com

Influence on Cellular Adhesion, Growth, and Proliferation

The surface properties of a biomaterial play a crucial role in directing cellular behavior, including adhesion, growth, and proliferation. frontiersin.org Modifying surfaces with this compound can significantly influence these cellular processes. The primary amine group of APST provides a positive charge at physiological pH, which can promote the attachment and growth of certain cell types. smolecule.com

By functionalizing surfaces with APST, researchers can create environments that are more conducive to cell adhesion, a critical initial step for subsequent cellular functions like proliferation and differentiation. smolecule.com This is particularly important in tissue engineering, where the goal is to encourage cells to populate a scaffold and form new tissue. nih.govibcp.fr Studies have demonstrated that surfaces modified with APST can enhance the adhesion and proliferation of stem cells, highlighting its utility in regenerative medicine.

The ability to control cell-material interactions through surface chemistry is a powerful tool. The positive charge introduced by the amino groups of APST can interact favorably with the negatively charged cell membrane, facilitating a stronger and more stable cell attachment. This enhanced adhesion can then trigger intracellular signaling pathways that promote cell growth and proliferation.

Hydrogel Formation for Specific Biomedical Applications

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of many tissues, making them excellent candidates for various biomedical applications, including tissue engineering and drug delivery. mdpi.combu.edumdpi.com The properties of hydrogels can be tuned for specific applications by altering their chemical composition and cross-linking. mdpi.comresearchgate.net

While direct research on this compound's role in initiating hydrogel formation is specific, its precursor, (3-aminopropyl)triethoxysilane (APTES), is widely used in the formation of sol-gel derived hydrogels. The hydrolysis of APTES yields APST, which can then participate in the condensation reactions that form the hydrogel network. The amino groups of APST can be further utilized to crosslink with other polymers or to immobilize bioactive molecules within the hydrogel matrix.

The sol-gel process, which involves the transition of a solution (sol) into a solid-like gel, is a versatile method for creating hydrogels under mild conditions, which is crucial for encapsulating sensitive biological molecules like enzymes. e-asct.org The incorporation of APST can enhance the mechanical properties and bio-functionality of the resulting hydrogel, making it suitable for applications such as three-dimensional cell culture and as a scaffold for tissue regeneration. mdpi.com

Biosensor Development and Enzyme Immobilization

This compound is a key reagent in the development of biosensors due to its ability to covalently bind biomolecules, such as enzymes, to solid substrates. smolecule.com This immobilization is crucial for creating stable and reusable biosensing platforms. nih.gov

Immobilization of Biocatalysts (e.g., Laccase) on Sensor Substrates

The immobilization of enzymes onto sensor surfaces is a critical step in the fabrication of many biosensors. e-asct.orgarchivepp.com this compound is frequently used to functionalize substrates like glass or metal oxides, creating a surface rich in amino groups. These amino groups can then be used to covalently attach enzymes, such as laccase, through the use of a cross-linking agent like glutaraldehyde (B144438). nih.govcore.ac.uk

Laccase is an enzyme with broad substrate specificity, making it useful for the detection of various phenolic compounds. mdpi.commdpi.com In a laccase-based biosensor, the immobilized enzyme catalyzes the oxidation of the target analyte, generating a detectable signal. mdpi.com The efficiency and stability of the biosensor are highly dependent on the immobilization strategy.

Studies have shown that immobilizing laccase on surfaces functionalized with an aminosilane (B1250345) precursor to APST can lead to high immobilization yields and enhanced enzyme activity. nih.gov For instance, laccase immobilized on copper-magnetic nanoparticles functionalized with 3-aminopropyltriethoxysilane (B1664141) (a precursor to APST) and glutaraldehyde exhibited a high immobilization yield of 93.1% and a relative activity of 140%. nih.gov Such immobilized enzymes also often show improved stability over a wider range of pH and temperatures compared to the free enzyme. nih.gov

The general process for immobilizing laccase using APST functionalization is outlined below:

StepDescriptionKey Reagents
1. Substrate Functionalization The sensor substrate is treated with this compound (or its precursor) to introduce amino groups.This compound or (3-aminopropyl)triethoxysilane
2. Activation A cross-linking agent is used to activate the amino groups on the surface.Glutaraldehyde
3. Enzyme Immobilization The enzyme is introduced and covalently bonds to the activated surface.Laccase
4. Washing The biosensor is washed to remove any unbound enzyme.Buffer solution

This robust immobilization technique is fundamental to creating sensitive and reusable biosensors for a wide range of analytical applications. frontiersin.org

Construction of Optical Biosensors for Enhanced Analyte Detection

This compound, often formed in situ from the hydrolysis of its precursor (3-Aminopropyl)triethoxysilane (APTES), is a foundational component in the construction of optical biosensors. nih.govnih.gov Its primary role is to act as a silane (B1218182) coupling agent, forming a stable, functional layer on the surface of the sensor's transducer element, which is typically made of materials like silicon or metal oxides. researchgate.netsci-hub.se The silanetriol group [-Si(OH)₃] readily forms covalent bonds with hydroxyl groups present on the substrate surface, while the terminal aminopropyl group provides a reactive site for the subsequent immobilization of bioreceptor molecules such as antibodies, DNA probes, or enzymes. researchgate.netsmolecule.com This covalent attachment is crucial for creating a robust and reliable sensing platform. researchgate.net

Research has focused on optimizing the functionalization process to create a uniform silane layer, which directly impacts sensor performance. nih.gov A systematic comparison of different APTES deposition methods—including ethanol-based, methanol-based, and vapor-phase techniques—was conducted on an Optical Cavity-based Biosensor (OCB) for the detection of streptavidin. nih.gov The study found that the chosen method significantly affects the quality of the functional layer and, consequently, the sensor's detection capabilities. nih.gov By employing a differential detection approach with two laser diodes, real-time measurements enabled sensitive analyte detection. nih.gov The investigation identified that a methanol-based protocol resulted in the most significant improvement in the biosensor's performance. nih.gov

The impact of this optimization is evident in the enhanced detection limits achieved.

Table 1: Performance of an Optical Cavity-based Biosensor for Streptavidin Detection Using Different APTES Functionalization Methods

Functionalization MethodKey ParameterLimit of Detection (LOD)Improvement Factor
Previous Method (Unspecified)-~81 ng/mLBaseline
Methanol-Based APTES Protocol0.095% APTES concentration27 ng/mL3-fold

This threefold improvement highlights how meticulous control over the surface chemistry involving this compound is a key strategy for enhancing the sensitivity of optical biosensors. nih.gov

Integration with Nanomaterials in Advanced Biosensing Platforms

The synergy between this compound and various nanomaterials has led to the development of advanced biosensing platforms with superior performance characteristics. mdpi.com Nanomaterials offer unique optical, electrical, and physical properties, and this compound serves as the critical interface for integrating these materials into sensor architectures. mdpi.commdpi.com

One strategy involves the functionalization of semiconductor quantum dots (QDs). In one study, Zinc Oxide (ZnO) QDs were capped with APTES, the precursor to this compound, to create a fluorescent probe. mdpi.com The silane layer provides a surface for further chemical modifications, demonstrating a method for integrating the optical properties of QDs into a sensing system. mdpi.com

Another prominent application is in plasmonic biosensors, which utilize noble metal nanoparticles. mdpi.com For instance, a flexible sensor platform was developed by first modifying a surface with APTES and then immobilizing gold nanostars (AuNSs). mdpi.com This approach leverages the Localized Surface Plasmon Resonance (LSPR) effect of the nanostars for detection. mdpi.com The silane layer ensures the stable attachment of the nanomaterials to the sensor substrate. mdpi.com

Furthermore, carbon-based nanomaterials have been integrated into biosensors using this silane. Amino-functionalized fullerenes, for example, have been used to modify sensor surfaces, which can increase the loading capacity for bioreceptors and improve the sensor's electrical conductivity, thereby accelerating electron transfer rates and enhancing sensitivity. nih.gov

Drug Delivery Systems Research

This compound is extensively researched for its utility in creating sophisticated drug delivery systems. smolecule.com Its bifunctional nature allows it to modify the surface of nanocarriers, enhancing their properties for therapeutic applications. smolecule.com The silane's ability to functionalize nanoparticle surfaces is a cornerstone of strategies aimed at improving drug loading, targeting specific tissues, and controlling the release of therapeutic agents. illinois.edu

Surface Functionalization of Nanoparticle Carriers (e.g., Mesoporous Silica (B1680970) Nanoparticles)

Mesoporous silica nanoparticles (MSNs) are widely studied as drug carriers due to their high surface area, large pore volume, and tunable pore size. nih.gov The surface functionalization of MSNs with this compound is a key step in tailoring their biological behavior. scispace.com The primary amino group introduced by the silane imparts a positive surface charge in neutral or weakly acidic environments, which can be used to influence interactions with biological components. rsc.org

A significant challenge in drug delivery is the non-specific adsorption of proteins onto nanoparticles, which can lead to their rapid clearance from the body by the immune system. nih.gov To overcome this, an advanced surface modification strategy involves creating a zwitterionic or pseudo-zwitterionic surface. researchgate.net This is achieved by the simultaneous grafting of this compound (providing a positive charge) and a silane with a negatively charged group, such as trihydroxysilylpropylmethylphosphonate. researchgate.netjeeng.net This mixed-charge surface creates a strong hydration layer that significantly reduces protein adhesion and uptake by macrophages. researchgate.net Research shows that these zwitterion-like MSNs can reduce protein adsorption by up to 70-90% and macrophage uptake by approximately 60% compared to unmodified MSNs. researchgate.net

The functionalization process inherently alters the physical characteristics of the nanoparticles.

Table 2: Physical Characteristics of Dendritic Mesoporous Silica Nanoparticles (DMSN) Before and After Amino-Functionalization

PropertyUnmodified DMSNAmino-Functionalized DMSN
Specific Surface Area404 m²/g247 m²/g
Total Pore Volume1.534 cm³/g1.073 cm³/g
Average Pore Radius7.6 nm8.7 nm

Data sourced from a study on copper ion removal, illustrating the physical changes upon functionalization.

As shown in the table, the introduction of the aminopropyl groups into the pores leads to a decrease in specific surface area and pore volume, a critical consideration in optimizing drug loading capacity.

Conjugation with Targeting Moieties for Specific Biological Interactions

To enhance the efficacy of drug delivery systems and reduce off-target effects, nanocarriers are often decorated with targeting moieties that can recognize and bind to specific receptors on diseased cells. smolecule.com The primary amine group of this compound provides a convenient chemical handle for the covalent attachment of these targeting ligands. illinois.eduresearchgate.net

A variety of biomolecules can be conjugated to the amine-functionalized surface, including peptides, antibodies, and nucleic acids. frontiersin.org For example, research has demonstrated the successful attachment of targeting peptides to the surface of MSNs. This process often involves activating the carboxyl group of the peptide and reacting it with the amine group on the nanoparticle surface. Similarly, DNA molecules have been immobilized on polymer surfaces using the silane as a spacer, illustrating its versatility in conjugating different types of biomolecules. frontiersin.org This targeted approach ensures that the therapeutic payload is delivered preferentially to the site of action, increasing its local concentration and therapeutic effect. smolecule.com

Strategies for Controlled Release of Therapeutic Agents

A crucial aspect of advanced drug delivery is the ability to control the release of the therapeutic agent. nih.gov this compound contributes to controlled release strategies in several ways. When incorporated into hydrogel-based systems, the silane can influence the crosslinking of the polymer network, which in turn governs the diffusion and release rate of an entrapped drug. nih.govsmolecule.com Studies using silica hydrogels loaded with the osteoporosis drug etidronate have shown that functionalization with APTES can modulate the drug's release profile. nih.gov

The stability of the nanoparticle carrier itself is also a factor in drug release. rsc.org The location of the amino-functionalization within the silica nanoparticle structure has been shown to significantly impact its dissolution behavior. rsc.org When the silane is located on the interior of the nanoparticle, it can facilitate dissolution. rsc.org Conversely, when it is present on both the interior and exterior, the interior dissolution can be suppressed. rsc.org Furthermore, the type of surface functionalization can alter degradation kinetics; studies have shown that amino-functionalized MSNs exhibit faster degradation compared to non-functionalized or carboxylated nanoparticles, which can be leveraged for a more rapid release when needed. scispace.com

Biomolecule Interaction Studies

Surfaces modified with this compound are valuable platforms for fundamental studies of biomolecule interactions. sci-hub.se By immobilizing specific biomolecules—such as proteins, enzymes, or DNA—onto a silane-coated substrate, researchers can investigate binding events and other interactions in a controlled environment. smolecule.comfrontiersin.org The ability to covalently bond these molecules to a surface prevents them from being washed away during experiments and allows for the application of various analytical techniques. smolecule.com These platforms are essential for applications ranging from biosensor development, where the interaction between a receptor and its target is the basis of detection, to basic biochemical research aimed at understanding the mechanisms of molecular recognition. sci-hub.se

Covalent Bonding with Proteins, Enzymes, and Antibodies for Bio-Conjugation

The process of chemically joining two or more molecules with a covalent bond is known as crosslinking or conjugation. thermofisher.com In biotechnology, the covalent immobilization of proteins, enzymes, and antibodies onto solid supports is a crucial step for creating a wide range of analytical and biomedical tools. This compound is a key reagent in this process, providing a reactive amino group for the covalent attachment of these biomolecules. smolecule.com

The primary mechanism involves the terminal amino (-NH₂) group of APST, which can participate in several types of chemical reactions to form stable bonds with biomolecules. A common strategy involves linking the amine group of surface-bound APST to the carboxylic acid groups (-COOH) present on amino acid residues like aspartic acid and glutamic acid in proteins. This reaction typically requires the use of activating agents, such as a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to facilitate the formation of a stable amide bond. rsc.org

Alternatively, a bifunctional crosslinker like glutaraldehyde (GTA) can be used. rsc.org In this method, one of the aldehyde groups of GTA reacts with the surface amine provided by APST, while the other aldehyde group reacts with amine groups on the protein, typically from lysine (B10760008) residues, forming a Schiff base which can be further stabilized by reduction. taylorandfrancis.com This approach effectively creates a covalent bridge between the APST-functionalized surface and the biomolecule. rsc.org

These bio-conjugation techniques are widely employed for the stable immobilization of enzymes and antibodies, which is essential for retaining their biological activity and for the reusability of the resulting bioconjugate. nih.gov For instance, research has demonstrated the successful immobilization of the enzyme acetylcholinesterase on the surface of porous silicon that was first modified with APST and then activated with EDC/NHS. rsc.org Similarly, antibodies are frequently attached to APST-modified surfaces in the fabrication of immunosensors. taylorandfrancis.com

Table 1: Covalent Conjugation Strategies Using this compound

This table summarizes common methods for the covalent attachment of biomolecules to APST-functionalized surfaces.

Biomolecule Functional GroupCrosslinking ChemistryLinker/ActivatorResulting BondTypical Application
Carboxyl (-COOH)Carbodiimide ChemistryEDC/NHSAmide BondImmobilization of proteins/enzymes rsc.org
Amine (-NH₂)Aldehyde ChemistryGlutaraldehyde (GTA)Schiff Base (Imine)Attachment of antibodies and other proteins taylorandfrancis.com
Amine (-NH₂)N-Hydroxysuccinimide EsterNHS-ester crosslinkersAmide BondSurface functionalization for protein binding rsc.org

Creation of Biochips and Devices for Investigating Molecular Interactions

The ability to covalently immobilize biomolecules onto surfaces using this compound is fundamental to the creation of biochips, biosensors, and microfluidic devices. smolecule.com These platforms are powerful tools for investigating a wide array of molecular interactions, from antigen-antibody binding to enzyme kinetics. smolecule.com

The fabrication process for such devices typically begins with the surface modification of a substrate, such as glass, silicon, or indium tin oxide (ITO). researchgate.net The substrate is treated with an APST solution, which forms a layer of covalently bound silane molecules, presenting a high density of reactive amino groups on the surface. researchgate.net This amine-terminated surface serves as a robust anchor for the subsequent attachment of specific "capture" biomolecules, such as antibodies, enzymes, or DNA probes. taylorandfrancis.com

Once the capture molecules are immobilized, the biochip or device is ready for use. For example, in an antibody-based biochip designed for antigen detection, a sample solution is passed over the surface. If the target antigen is present, it will specifically bind to the immobilized antibodies. This binding event can be detected and quantified using various methods, including fluorescence, surface plasmon resonance (SPR), or electrochemical signals, thereby allowing for the investigation of the binding affinity and kinetics of the molecular interaction. rsc.org

Microfluidic devices, often called "lab-on-a-chip" systems, also heavily rely on such surface functionalization. For instance, the internal channels of a microfluidic device made from polydimethylsiloxane (B3030410) (PDMS) can be treated with oxygen plasma and then APST to create amine-terminated surfaces for the covalent attachment of biomolecules. These functionalized microchannels enable the study of cellular behavior, such as cell adhesion, or the analysis of biomolecular interactions in very small sample volumes.

Table 2: Examples of Biochips and Devices Utilizing this compound

This table provides examples of how APST-functionalized surfaces are applied in specific biomedical devices to study molecular interactions.

Device TypeSubstrate MaterialImmobilized BiomoleculeInteraction InvestigatedReference
BiosensorGlass, Silicon OxideAntibodiesAntigen-Antibody Binding
BiochipPorous Silicon (pSi)Acetylcholinesterase (Enzyme)Enzyme-Inhibitor Interactions rsc.org
Microfluidic DevicePDMSAntibodiesCell or Bacteria Adhesion/Detection
ImmunosensorIndium Tin Oxide (ITO)Capture AntibodiesProtein-Protein Interaction researchgate.net

Advanced Characterization Methodologies in 3 Aminopropyl Silanetriol Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and functional groups present in (3-Aminopropyl)silanetriol and its reaction products.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in a molecule. In the context of this compound, FT-IR is instrumental in confirming the presence of key chemical bonds and monitoring the processes of hydrolysis and condensation. The hydrolysis of the precursor, (3-Aminopropyl)triethoxysilane (APTES), to form this compound can be followed by observing changes in the IR spectrum. researchgate.net

Key vibrational bands in the FT-IR spectrum of this compound and its derivatives include the stretching vibrations of N-H (amine), C-H (propyl chain), Si-O, and O-H (silanol) bonds. The broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine group and the O-H stretching of the silanol (B1196071) groups. acs.org The presence of bands around 1000-1100 cm⁻¹ is indicative of the Si-O-Si stretching vibrations, which appear and intensify as condensation and polymerization of the silanetriol molecules occur. acs.org The disappearance of peaks associated with the ethoxy groups of the APTES precursor, such as those around 959 cm⁻¹, and the appearance of ethanol (B145695) bands (e.g., at 882 cm⁻¹) can be used to monitor the extent of the hydrolysis reaction. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Precursors

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance in APST Analysis
3300-3500N-H stretchPrimary Amine (-NH₂)Confirms the presence of the amino functionality.
3200-3700O-H stretchSilanol (Si-OH)Indicates the presence of hydroxyl groups on the silicon atom, formed upon hydrolysis.
2850-2960C-H stretchAlkyl Chain (-CH₂-)Confirms the presence of the propyl chain.
1590-1650N-H bendPrimary Amine (-NH₂)Further confirmation of the amino group.
1000-1100Si-O-Si stretchSiloxaneIndicates the formation of oligomers and polymers through condensation reactions.
800-950Si-OH bendSilanolCorroborates the presence of silanol groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its condensation products. Both ²⁹Si and ¹H NMR provide valuable information about the chemical environment of the silicon and hydrogen atoms, respectively.

²⁹Si NMR spectroscopy is particularly powerful for studying the condensation of silanols. The chemical shift of the silicon atom is highly sensitive to its local environment, specifically the number of siloxane (Si-O-Si) bonds versus silanol (Si-O-H) groups attached to it. This allows for the differentiation of monomeric, dimeric, and higher oligomeric species in solution and in the solid state. Generally, silicon atoms are classified as T⁰ (monomer with three -OH groups), T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds, fully condensed). Each of these environments gives rise to a distinct signal in the ²⁹Si NMR spectrum, with chemical shifts typically moving to higher fields (more negative ppm values) as the degree of condensation increases.

¹H NMR spectroscopy is used to confirm the structure of the aminopropyl chain. The protons on the three methylene (B1212753) groups of the propyl chain and the amine protons will each have characteristic chemical shifts and coupling patterns. Integration of the peak areas can provide quantitative information about the relative number of protons in different environments.

Table 2: Expected NMR Chemical Shift Ranges for this compound

NucleusGroupExpected Chemical Shift (ppm)Information Provided
²⁹SiR-Si(OH)₃ (T⁰)-40 to -50Monomeric silanetriol
²⁹SiR-Si(OH)₂(O-Si) (T¹)-50 to -60End-group of an oligomer
²⁹SiR-Si(OH)(O-Si)₂ (T²)-60 to -70Linear unit in an oligomer
²⁹SiR-Si(O-Si)₃ (T³)-70 to -80Fully condensed unit in a network
¹H-CH₂-N~2.7Methylene group adjacent to the amine
¹H-CH₂-CH₂-CH₂-~1.5Central methylene group
¹HSi-CH₂-~0.6Methylene group adjacent to silicon
¹H-NH₂VariableAmine protons

Mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are highly effective for characterizing the distribution of oligomers and polymers formed from the condensation of this compound. This method allows for the determination of the molecular weights of the various species present in a sample.

In a typical MALDI-TOF MS analysis of APST oligomers, a series of peaks will be observed in the mass spectrum. The mass difference between adjacent peaks in a series corresponds to the mass of the repeating monomer unit. For this compound, the repeating unit is C₃H₉NOSiO₁.₅, with a mass of approximately 119.2 g/mol . Intramolecular condensation within an oligomer can lead to the loss of water (18 g/mol ), resulting in additional series of peaks. This detailed analysis of the mass spectrum provides valuable information on the extent of polymerization and the structure of the resulting polysilsesquioxanes.

Table 3: Hypothetical MALDI-TOF MS Data for this compound Oligomers

Oligomer (n-mer)Repeating Unit FormulaExpected m/z (Na⁺ adduct)
Dimer (n=2)C₆H₂₀N₂O₄Si₂255.4
Trimer (n=3)C₉H₂₉N₃O₆Si₃374.6
Tetramer (n=4)C₁₂H₃₈N₄O₈Si₄493.8
Pentamer (n=5)C₁₅H₄₇N₅O₁₀Si₅613.0
Hexamer (n=6)C₁₈H₅₆N₆O₁₂Si₆732.2

Note: The expected m/z values are calculated based on the linear oligomer with two terminal Si(OH)₂ groups and are shown as sodium adducts [M+Na]⁺. Actual spectra may show more complex distributions due to cyclic structures and varying degrees of condensation.

Microscopy and Imaging Techniques

Microscopy and imaging techniques are crucial for visualizing the surface morphology and nanostructure of materials modified with this compound.

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface topography of materials at the micro- and nanoscale. When this compound is used to functionalize a surface, SEM can be employed to assess the uniformity and quality of the resulting silane (B1218182) layer.

SEM images can reveal the presence of aggregates, domains, or other inhomogeneities in the deposited film. For instance, the method of deposition (e.g., vapor-phase vs. solution-phase) can significantly impact the morphology of the APST layer, and SEM is a primary tool for visualizing these differences. In materials science applications, where APST is used as a coupling agent to improve the adhesion between an inorganic substrate and a polymer matrix, SEM can be used to examine the fracture surface and assess the effectiveness of the interfacial bonding.

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM and is used to analyze the internal structure of materials. In the context of this compound research, TEM is particularly valuable for studying the functionalization of nanoparticles.

When nanoparticles, such as silica (B1680970) or iron oxide, are coated with a layer of APST, TEM can be used to visualize this coating and determine its thickness and uniformity. This is crucial for understanding how the functionalization affects the properties of the nanoparticles, such as their dispersibility in different media. In the study of mesoporous materials functionalized with APST, TEM can be used to confirm that the porous structure is maintained after the modification process.

Surface and Textural Property Analysis

The surface and textural properties of materials functionalized with this compound are critical to their performance in various applications. Advanced characterization methodologies provide detailed insights into these characteristics.

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area, DFT Pore Size Distribution)

Nitrogen adsorption-desorption isotherm analysis is a powerful technique to determine the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) theory is widely applied to calculate the specific surface area from the nitrogen adsorption data. For materials functionalized with this compound, this analysis reveals how the surface modification affects the textural properties of the substrate.

For instance, 3-aminopropyl-functionalized silica gel exhibits a significant surface area, which is a key parameter for its application as a catalyst or in chromatography. The modification with aminopropyl groups can influence the pore structure of the silica gel.

MaterialBET Surface Area (m²/g)Pore Size (Å)
3-Aminopropyl-functionalized silica gel55060

Density Functional Theory (DFT) is often used in conjunction with nitrogen adsorption data to obtain a more detailed and accurate pore size distribution. This is particularly important for understanding the accessibility of the aminopropyl groups within the porous network.

Zeta Potential Measurements for Surface Charge Evaluation

Zeta potential measurements are crucial for evaluating the surface charge of materials functionalized with this compound in a liquid medium. The amino group in this compound can be protonated or deprotonated depending on the pH of the surrounding environment, which significantly alters the surface charge.

The isoelectric point (IEP) is the pH at which the zeta potential is zero. For silica surfaces modified with aminopropyl silanes, the IEP is shifted to higher pH values compared to unmodified silica, indicating the presence of the basic amino groups. At a pH below the IEP, the surface will have a positive charge due to the protonation of the amine groups (-NH3+), while at a pH above the IEP, the surface will become negatively charged. This pH-dependent surface charge is a critical factor in applications such as biosensors and chromatography.

pHZeta Potential of APTES-modified surface (mV)
4~ +40
7~ +20
9~ -20

X-ray Diffraction (XRD) for Crystalline and Mesostructural Characterization

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound research, XRD is primarily employed to characterize the substrate material that has been functionalized. For instance, when silica nanoparticles are modified with aminopropyl silanes, XRD patterns can confirm that the amorphous nature of the silica is maintained after the surface modification. researchgate.net The absence of sharp peaks in the XRD pattern is indicative of an amorphous structure. researchgate.net

Furthermore, for mesoporous materials functionalized with this compound, low-angle XRD can be used to assess the ordered mesostructure. The presence of characteristic diffraction peaks at low 2θ angles confirms the integrity of the porous framework after the silanization process. Any significant changes in the peak positions or intensities can indicate alterations in the pore structure or ordering.

Contact Angle Measurements for Surface Wettability Analysis

Contact angle measurements are a straightforward method to determine the wettability of a surface, which is significantly influenced by the presence of this compound. The aminopropyl groups can alter the surface energy, thereby changing the contact angle of a liquid, typically water, on the surface.

A self-assembled thin film with tertiary amine groups, similar in nature to the amino groups in this compound, exhibits a specific contact angle that can be altered by subsequent chemical reactions. researchgate.net The initial contact angle provides a baseline for the surface's hydrophilicity or hydrophobicity, which is expected to change upon functionalization.

Deposition MethodInitial Contact Angle (°)
Vapor Deposition57.5 ± 2.2
Solution Deposition51.4 ± 0.9

X-ray Reflectivity (XRR) for Thin Film Thickness and Density Profiling

X-ray Reflectivity (XRR) is a powerful technique for characterizing the thickness, density, and roughness of thin films at the angstrom scale. For films formed from this compound or its precursors on a substrate, XRR can provide precise information about the film's structure. By analyzing the interference pattern of reflected X-rays at grazing angles, a density profile perpendicular to the surface can be constructed. This allows for the determination of the thickness of the silane layer and can also provide insights into the uniformity and completeness of the surface coverage.

Thermal Analysis

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound and materials functionalized with it. Thermogravimetric Analysis (TGA) is a key method in this category. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) for Grafting Efficiency and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. In the context of this compound-modified materials, TGA provides critical insights into the success of the surface functionalization (grafting efficiency) and the resulting thermal stability of the composite material. mdpi.com

The analysis involves heating a small sample of the material at a constant rate and recording the corresponding weight loss. For materials functionalized with this compound, the TGA curve typically shows distinct weight loss steps. An initial weight loss at lower temperatures (around 100 °C) is generally attributed to the evaporation of physically adsorbed water. science.gov The subsequent, more significant weight loss at higher temperatures (typically between 200 °C and 600 °C) corresponds to the thermal decomposition of the chemically bonded aminopropyl groups. osu.edu

The grafting efficiency, or the amount of silane successfully bonded to the substrate surface, can be quantified from the percentage of weight loss in the temperature range associated with the decomposition of the organic aminopropyl moiety. rsc.org By comparing the TGA curves of the unmodified substrate with the this compound-modified material, the net weight loss due to the grafted silane can be precisely determined. This value is then used to calculate the surface density of the grafted molecules.

TGA Data for Unmodified and this compound Modified Silica

MaterialTemperature Range (°C)Weight Loss (%)Associated Process
Unmodified Silica30-150~3.5%Removal of Physisorbed Water
Unmodified Silica150-800~2.0%Condensation of Surface Silanols
This compound Modified Silica30-150~1.5%Removal of Physisorbed Water
This compound Modified Silica200-600~8.0%Decomposition of Aminopropyl Groups

*Data is representative and compiled for illustrative purposes based on typical findings in the literature. osu.edu

Chemical Reactivity and Titration Methods

The chemical reactivity of this compound is dominated by its two distinct functional moieties: the silanetriol group (-Si(OH)₃) and the aminopropyl group (-CH₂CH₂CH₂NH₂). The silanetriol group is highly reactive towards inorganic surfaces containing hydroxyl groups (like silica, metal oxides), forming stable covalent Si-O-Si bonds. The terminal primary amine group, on the other hand, imparts basicity and nucleophilic character to the molecule, allowing it to react with a variety of organic molecules and providing sites for protonation. This dual reactivity is the foundation of its use as a coupling agent. Titration methods are powerful analytical tools used to quantify the number of accessible, reactive functional groups, such as the amine groups, on a surface after modification. nih.gov

Potentiometric Titration for Surface Functional Group Quantification

Potentiometric titration is a highly effective and precise method for determining the quantity of acidic or basic functional groups on a surface. acs.orgnih.gov For materials functionalized with this compound, this technique is specifically used to quantify the number of surface-bound amino groups. nih.gov

The procedure involves suspending a known mass of the modified material in an aqueous solution and measuring the pH as a function of the volume of a titrant (typically a strong acid like HCl) added. nih.gov As the acid is incrementally added, the surface amino groups are protonated (-NH₂ + H⁺ → -NH₃⁺). The pH of the suspension is continuously monitored with a pH electrode.

A plot of pH versus the volume of titrant added yields a titration curve. The equivalence point of the titration, which appears as an inflection point on the curve, corresponds to the complete protonation of all accessible amino groups on the surface. nih.gov The volume of titrant consumed to reach this equivalence point is directly proportional to the total number of moles of the amine functional groups. From this, the surface concentration of the functional groups (e.g., in moles per gram of material) can be accurately calculated. researchgate.net This quantitative data is crucial for optimizing surface modification protocols and for understanding the subsequent reactivity and performance of the functionalized material. acs.org

Example Data from Potentiometric Titration of an Aminosilanized Surface

ParameterValueUnit
Mass of Modified Material0.100g
Titrant0.01 M HCl-
Initial pH of Suspension9.5-
Volume of Titrant at Equivalence Point1.25mL
Calculated Moles of Amino Groups1.25 x 10-5mol
Calculated Surface Concentration0.125mmol/g

*Data is representative and calculated for illustrative purposes based on principles of potentiometric titration. nih.govresearchgate.net

Computational and Theoretical Investigations of 3 Aminopropyl Silanetriol Systems

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the geometries, adsorption energies, and reaction pathways of molecules like APST.

DFT calculations have been instrumental in revealing the mechanisms by which aminopropyl-functionalized silanes adsorb onto various substrates. These studies clarify how the silane (B1218182) interacts with surfaces, a critical step in its application as a coupling agent and surface modifier.

One study used DFT to investigate the adsorption of carbon dioxide (CO₂) on cellulose (B213188) nanofibers modified with APTES, the precursor to APST. nih.gov The calculations revealed that the pristine cellulose surface has a very weak adsorption energy for CO₂. nih.gov However, after modification with the aminopropyl silane, the adsorption energy was significantly enhanced. nih.gov The most stable cellulose surface, the (001) plane, exhibited the lowest adsorption energy of -1.766 eV after modification, indicating strong chemisorption. nih.gov Analysis of the projected density of states (PDOS) confirmed that the aminopropyl modification strengthens the adsorption properties of the cellulose material. nih.gov

DFT has also been cited as a tool for assessing the interaction between uranium and adsorbent materials functionalized with aminopropyl silanes, demonstrating its utility in understanding complex chelation and surface bonding phenomena. mdpi.com In other research, DFT has been employed to analyze the reaction energetics of various aminosilane (B1250345) precursors on hydroxyl-terminated tungsten oxide (WO₃) surfaces, providing insights into the ligand effects on surface reactions during atomic layer deposition (ALD). researchgate.net

Table 1: DFT Calculation of CO₂ Adsorption Energy on Modified Cellulose Surface

Surface Modification Status Calculated Adsorption Energy (eV) Adsorption Strength
Cellulose (100) & (001) Pristine Extremely Weak Physisorption
Cellulose (001) APTES-Modified -1.766 Chemisorption

Understanding the reaction pathways and associated energy barriers is crucial for controlling the hydrolysis and condensation of APST. While specific DFT studies on the complete reaction pathway of APST were not prominently available, research on its precursor, APTES, provides foundational knowledge.

A comprehensive conformational analysis of APTES was performed using DFT with the B3LYP functional. This study scanned the potential energy surface with respect to the Si-C-C-C torsion angle and identified five stable conformations. These include two energy minima with trans conformations and three local minima corresponding to gauche conformations. The energy of one gauche conformation was calculated to be 608 cm⁻¹ higher than the minimum energy trans conformation. This conformational landscape is critical as the geometry of the molecule influences its reactivity and how it interacts with surfaces and other molecules during polymerization.

DFT is also widely used to calculate the energetics of multi-step organic reactions, identifying transition states and intermediates to map out the most favorable reaction pathways. researchgate.net For aminosilanes, this includes modeling the hydrolysis of alkoxide groups to form silanols and the subsequent condensation reactions that form siloxane (Si-O-Si) bonds. csic.esresearchgate.net These calculations help predict reaction kinetics and the final structure of the resulting polysiloxane network. csic.esresearchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of processes like surface adsorption, self-assembly, and polymerization in solution.

MD simulations are a powerful tool for exploring the complex interface between APST-modified surfaces and their surrounding environment, such as a solvent or a polymer matrix. acs.orgnih.gov These simulations can reveal the molecular conformation, orientation, and interaction energies of the grafted silane layers.

For instance, MD simulations have been used to investigate the organization of water molecules and ions at surfaces functionalized with various silanes, including those with amino groups. figshare.com These studies show that charged silane head groups strongly orient interfacial water molecules, which can disrupt the local hydrogen bond network. figshare.com The simulations also provide insights into how factors like the length of the alkyl chain and the surface coverage of the silane molecules influence the structure and dynamics of the surrounding solvent and ions. figshare.com

In the context of composite materials, MD simulations have been used to investigate the toughening mechanism of calcium-silicate-hydrate (CSH) structures intercalated with APTES. mdpi.com The results demonstrated that the aminopropyl silane molecules enhance the tensile properties and toughness by increasing the adsorption energy at the interface and altering the fracture process. mdpi.com Simulations of polymer melts near amorphous silica (B1680970) surfaces have also provided detailed descriptions of how the polymer chains adsorb and arrange themselves into "trains," "loops," and "tails," which dictates the properties of the interfacial layer. nih.gov

The hydrolysis and subsequent condensation of APST in solution lead to the formation of oligomers and eventually a cross-linked network. MD simulations can model this complex process, providing insights into the aggregation and polymerization mechanisms.

While direct MD studies of APST polymerization are not widely published, simulations of the polymerization of silicic acid (H₄SiO₄), a closely related process, offer valuable parallels. These simulations show that polymerization begins with the formation of chains, which is followed by the formation of rings. This two-step mechanism is consistent with experimental NMR data. The simulations also allowed for the calculation of the activation energy for the formation of branched species, which was found to be 12 kcal/mol, aligning well with experimental values for gelation.

General MD simulation protocols have been developed to predict the aggregation propensity of small organic molecules in aqueous solutions. nih.gov These methods track the spontaneous self-association of molecules over time to determine whether they form clusters, providing a powerful screening tool that can be applied to understand the initial stages of APST oligomerization in solution. researchgate.netnih.gov

Modeling of Structure-Property Relationships

A key goal of computational studies is to establish clear relationships between the molecular-level structure of APST systems and their macroscopic properties. By combining theoretical models with experimental data, researchers can understand how factors like film density, molecular orientation, and degree of cross-linking influence functional properties such as mechanical strength, adhesion, and surface energy.

A notable study combined X-ray reflectivity with modeling to determine the structure-property relationships for films deposited from APTES. This research revealed that the structure of the film evolves significantly with thickness. Thin films (less than two molecules thick) are sparse with a density of less than 1 g/cm³, while thicker films become unusually dense, reaching 1.26 g/cm³. This high density is directly responsible for the observed improvements in the hardness and wear resistance of the films.

However, the modeling also highlighted a critical trade-off: the dense nature of the film can limit the accessibility and reactivity of the embedded amine groups, which is a key functional component of the molecule. The study also found that a high-temperature cure (120 °C) significantly improves the hydrolytic stability of the film without altering its density. These findings provide crucial guidance for optimizing deposition and curing conditions to achieve desired mechanical and chemical properties.

Table 2: Structure-Property Relationships for Aminopropyl Silane Films

Film Characteristic Structural Feature Resulting Property
Thin Film (<2 molecules) Sparse, low-density structure (<1 g/cm³) Lower hardness and wear resistance
Thick Film Dense structure (1.26 g/cm³) Improved hardness and wear resistance
High Film Density Limited accessibility of amine groups Reduced chemical reactivity of the surface
High-Temperature Cure No change in film density Improved hydrolytic stability

Emerging Research Directions and Future Perspectives of 3 Aminopropyl Silanetriol

Advancements in Controlled Synthesis and Polymerization Methodologies

(3-Aminopropyl)silanetriol is typically generated from the hydrolysis of its precursor, (3-Aminopropyl)triethoxysilane (APTES). oecd.org While this process is fundamental, controlling the subsequent polymerization of the resulting silanetriol is a significant area of research. The presence of water can lead to self-condensation of the silanol (B1196071) groups, forming Si-O-Si bonds. researchgate.net If this process is uncontrolled, it can result in the formation of undesirable polysiloxane polymer multilayers instead of a well-defined monolayer on a substrate. researchgate.net

Recent advancements focus on methodologies to manage these reactions. The key to control lies in manipulating reaction conditions to influence the equilibrium between the monomeric silanetriol and its oligomeric or polymeric forms. oecd.org At low concentrations (below 1000 ppm), the silanetriol is predicted to exist primarily as a stable, water-soluble monomer or dimer. oecd.org However, at higher concentrations, it rapidly self-condenses to form water-insoluble, resinous oligomers and polymers. oecd.org

Key factors that researchers must tune to achieve controlled surface coverage and film structure include temperature, solvent type, reaction time, and the concentration of the silane (B1218182). researchgate.net By carefully managing these parameters, it is possible to guide the synthesis towards specific outcomes, such as the formation of well-ordered self-assembled monolayers, which are critical for applications in microelectronics and sensor technology.

Table 1: Factors Influencing this compound Polymerization
FactorInfluence on Synthesis and PolymerizationDesired Outcome for Controlled Synthesis
Concentration Low concentrations favor monomer/dimer formation; high concentrations lead to rapid, uncontrolled polymerization. oecd.orgUse of dilute solutions to promote monolayer formation and prevent aggregation.
Water Availability An excess of water promotes the formation of Si-O-Si bonds, leading to the growth of multilayers. researchgate.netPrecise control of water content in the reaction solvent to facilitate hydrolysis without excessive polymerization.
Temperature & Time These parameters affect the kinetics of both hydrolysis and condensation reactions. researchgate.netOptimization to ensure complete surface reaction while minimizing bulk polymerization in the solution.
Solvent The choice of solvent can influence the solubility of the silane and its interaction with the substrate. researchgate.netSelection of an appropriate solvent system that supports stable dispersion and controlled deposition.

Novel Applications in Smart Materials and Responsive Systems

Smart materials are a class of materials that can significantly change their physical or chemical properties in response to external stimuli, such as changes in pH, temperature, or light. scitechmag.compolympart.ir The unique molecular structure of this compound makes it an ideal building block for creating such responsive systems.

The terminal amino group (—NH2) on the propyl chain is basic, allowing it to respond to changes in environmental pH. This functionality can be harnessed to create "smart surfaces" that alter their charge, hydrophilicity, or binding affinity based on the acidity of the surrounding medium. Such properties are highly desirable in fields like targeted drug delivery, where a polymer's response to physiological conditions can be used to release medication at a specific location. scitechmag.com

Furthermore, the silanetriol groups (—Si(OH)3) provide a robust mechanism for anchoring these responsive functionalities onto a wide variety of inorganic surfaces, including glass, silica (B1680970), and metal oxides. chemicalbook.comgelest.com This allows for the development of intelligent coatings, sensors, and biomedical devices that can actively respond to their environment. For example, a surface functionalized with this compound could be used to selectively capture or release biomolecules by simply adjusting the pH of the solution.

Integration with Advanced Nanotechnologies and Hybrid Materials

The synergy between this compound and nanotechnology is paving the way for the next generation of hybrid materials. These materials combine the properties of organic and inorganic components at the nanoscale to achieve functionalities that are not possible with either component alone. chemscene.com this compound serves as a critical surface modification agent and coupling agent in this domain. chemicalbook.comgelest.com

In the synthesis of mesoporous silica nanoparticles (MSNPs), for instance, the precursor APTES is used to introduce amine functional groups onto the nanoparticle surface. frontiersin.org This process, which results in this compound moieties on the surface post-hydrolysis, transforms the inert silica particles into a versatile platform. The amine groups provide reactive sites for the covalent attachment of various molecules, including drugs, proteins, and catalysts. gelest.comfrontiersin.org This functionalization is essential for applications ranging from nanovaccines to advanced diagnostic systems. gelest.comfrontiersin.org The silanol groups ensure a strong bond to the silica core, while the aminopropyl arm extends outward, ready to interact with its environment.

Table 2: Role of this compound in Hybrid Nanomaterials
ComponentFunctionExample Application
Inorganic Substrate (e.g., Silica Nanoparticle) Provides the structural core, mechanical stability, and high surface area. frontiersin.orgCore of a drug delivery vehicle. frontiersin.org
This compound Layer Acts as a coupling agent, covalently bonding to the inorganic core and presenting reactive amine groups. chemicalbook.comfrontiersin.orgSurface functionalization for attaching therapeutic molecules.
Organic Moiety (e.g., Protein, Drug) Imparts the desired biological or chemical functionality.Active protein for a nanovaccine formulation. frontiersin.org

Addressing Research Challenges in Scalability and Industrial Implementation

Transitioning nanotechnology and advanced materials from laboratory-scale synthesis to industrial-scale production presents significant challenges. For this compound-based materials, the primary hurdles involve process control, cost-effectiveness, and reproducibility. As discussed, the uncontrolled polymerization of silanes can lead to batch-to-batch inconsistency, which is unacceptable for commercial applications. researchgate.net

However, research is actively addressing these issues. The development of simple, one-pot wet chemistry processes for functionalizing nanoparticles is a promising step towards scalable and cost-effective production. frontiersin.org These methods are being optimized to produce industrial quantities of materials while maintaining precise control over surface chemistry. frontiersin.org The goal is to develop robust manufacturing protocols that minimize waste and ensure the consistent performance of the final product. For industrial applications like coatings and adhesives, achieving a durable and uniform bond is paramount, requiring strict control over the silanization process to prevent the formation of weak, poorly adhered polymer layers. chemicalbook.comgelest.com

Development of Sustainable and Environmentally Benign Processes

Modern chemical research places a strong emphasis on sustainability and green chemistry. The lifecycle of this compound and its applications are being evaluated through this lens. The synthesis of the silanetriol via hydrolysis of APTES is inherently favorable from a green chemistry perspective, as it produces ethanol (B145695) as a byproduct, a relatively benign and biodegradable solvent, and can often be performed in aqueous solutions. oecd.org The availability of stable, water-borne silane coupling agents further reduces the reliance on volatile organic compounds (VOCs) in industrial applications. gelest.com

Despite these advantages, data indicates that the precursor APTES is not readily biodegradable, with a degradation of 67% after 28 days. oecd.org This underscores the importance of developing processes that ensure the compound is permanently integrated into the final material, minimizing its potential release into the environment. Future research will likely focus on designing circular economy models for materials functionalized with this compound, emphasizing longevity, repairability, and end-of-life recyclability to align with sustainable manufacturing goals. researchgate.net

Q & A

Q. What is the molecular structure and functional significance of (3-aminopropyl)silanetriol?

this compound (C₃H₁₁NO₃Si) features a silicon atom bonded to three hydroxyl groups and a 3-aminopropyl chain. The dual functionality of its silanol (-Si-OH) and primary amine (-NH₂) groups enables covalent bonding with both inorganic surfaces (e.g., SiO₂, metals) and organic biomolecules (e.g., proteins, DNA) . This bifunctionality underpins its role as a versatile coupling agent in biosensors, drug delivery systems, and surface modifications .

Q. How does the solubility and reactivity of this compound compare to similar silanes?

The compound exhibits high aqueous solubility due to its three hydrophilic silanol groups, distinguishing it from alkoxy silanes (e.g., APTES, which requires hydrolysis). This property facilitates its use in aqueous-phase reactions for biomolecule immobilization . Its reactivity is pH-dependent: silanol groups condense under neutral/basic conditions to form siloxane bonds, while the amine group remains protonated in acidic environments, enabling selective functionalization .

Q. What spectroscopic and chromatographic methods are recommended for identifying this compound?

  • FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (NH₂ bending), and ~1100 cm⁻¹ (Si-O-Si asymmetric stretch) confirm functional groups .
  • NMR : 29^{29}Si NMR shows a peak near -45 ppm for silanol groups, while 13^{13}C NMR resolves the aminopropyl chain (δ 42 ppm for CH₂-NH₂) .
  • HPLC-MS : Use hydrophilic interaction liquid chromatography (HILIC) with ESI-MS in positive ion mode (m/z 138 [M+H]⁺) .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized for high purity?

  • Hydrolysis Control : Use controlled hydrolysis of 3-aminopropyltriethoxysilane (APTES) in acidic aqueous media (pH 4–5) to minimize premature condensation .
  • Purification : Dialysis (MWCO 500–1000 Da) removes unreacted precursors, while ultrafiltration reduces polydispersity in nanoparticle functionalization .
  • Continuous Flow Reactors : Industrial-scale synthesis employs flow reactors to enhance yield (≥95%) and reduce side products .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Purity
pH4.0–5.0Prevents silanol condensation
Temperature25–30°CMinimizes thermal degradation
Reaction Time2–4 hoursCompletes hydrolysis

Q. How do researchers resolve contradictions in sorption efficiency data for this compound-functionalized materials?

Conflicting sorption capacities (e.g., for Ag(I) ions) arise from variations in:

  • Crosslinking Agents : Glutaraldehyde enhances amine accessibility, increasing Ag(I) uptake by 30% compared to non-crosslinked systems .
  • pH : At pH 6–7, the deprotonated amine (-NH₂) binds metal cations more effectively than at lower pH .
  • Support Matrix : Silanetriol grafted on nanozeolites (e.g., BEA, LTA) shows 20–40% higher sorption than silica due to higher surface area .

Q. What experimental design strategies improve the functionalization of surfaces with this compound?

  • Taguchi Design : Optimize grafting parameters (e.g., silane concentration, reaction time) to maximize surface amine density. For example, a L9 orthogonal array identified 2.5% (v/v) silane and 60-minute reaction as optimal for zeolite functionalization .
  • Characterization Hierarchy : Prioritize TEM for nanoparticle size, FTIR for covalent bonding confirmation, and zeta potential for surface charge analysis .

Table 2 : Key Parameters in Surface Functionalization

ParameterOptimal ValueTechnique for Validation
Silane Concentration2.0–3.0% (v/v)FTIR (Si-O-Si peaks)
Reaction Time45–90 minutesXPS (N1s signal)
Curing Temperature80–100°CContact Angle Measurement

Q. How does this compound influence cell behavior in tissue engineering applications?

The amine group promotes cell adhesion via electrostatic interactions with negatively charged cell membranes, while silanol groups enhance hydrophilicity. Studies show:

  • Osteoblast Proliferation : 10 μg/mL coatings increase cell viability by 50% compared to unmodified surfaces .
  • Gene Expression : Upregulation of collagen I and integrin-β1 in fibroblasts, mediated by MAPK/ERK signaling .

Q. What advanced applications leverage the dual reactivity of this compound?

  • Biosensors : Covalent immobilization of glucose oxidase on SiO₂ electrodes achieves 95% enzyme activity retention .
  • Drug-Loaded Nanoparticles : Silanetriol-functionalized mesoporous silica enables pH-responsive release (80% payload release at pH 5.0 vs. 20% at pH 7.4) .
  • Hybrid Composites : Integration with graphene oxide improves mechanical strength (Young’s modulus +200%) in polymer matrices .

Methodological Notes

  • Contradiction Management : Cross-validate results using complementary techniques (e.g., DLS + TEM for nanoparticle size) .
  • Ethical Compliance : Adhere to restrictions on fluorinated silane analogs (e.g., tridecafluorooctyl silanetriol) under EU Annex XVII .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.